4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate is a complex organic compound notable for its unique bicyclic structure that integrates both oxazepine and benzo-fused systems. This compound has a molecular formula of and a molecular weight of approximately . The presence of multiple functional groups, including bromine and tert-butyl substituents, contributes to its chemical reactivity and potential biological activity.
The compound can be synthesized through various organic chemistry methods and is often discussed in the context of synthesizing biologically active natural products. It serves as a precursor to compounds like Indiacen A and Indiacen B, which exhibit various biological activities .
4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate belongs to a class of compounds known as oxazepines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their rings. Its classification is significant in medicinal chemistry due to its potential pharmacological properties.
The synthesis of 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate typically involves several key steps:
These methods highlight the compound's synthetic accessibility while allowing for variations to produce related derivatives .
The synthesis often employs various reagents such as brominating agents (e.g., N-bromosuccinimide) and catalysts (e.g., Lewis acids) to facilitate the formation of desired intermediates. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are utilized for characterization and confirmation of the compound's structure.
The molecular structure of 4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate features a bicyclic system that includes:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties .
Studies on the interactions of this compound with biological macromolecules are essential to understand its mechanism of action. Potential areas for exploration include:
Such studies would provide valuable insights into its therapeutic potential and safety profile .
Data from preliminary studies suggest that structural modifications can significantly influence biological activity, making it crucial to explore how specific substituents affect interaction with target molecules.
Key physical properties include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in scientific research .
4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate has potential applications in:
This compound's unique structure and reactivity make it an interesting target for further research in both synthetic and medicinal chemistry contexts.
The synthesis of 4-tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5H)-dicarboxylate (molecular formula: C₁₆H₂₀BrNO₅; MW: 386.242 g/mol) employs a convergent strategy with precise functionalization sequences [3]. A representative pathway begins with tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS: 740842-73-3; C₁₄H₁₈BrNO₃) as a core intermediate, which undergoes regioselective bromination at the C7 position of the benzyl ring prior to carboxylation [4] [8]. The final dicarboxylation involves simultaneous esterification: the tert-butyl ester is introduced via Boc protection of the oxazepine nitrogen, while the C9 methyl ester is installed through palladium-catalyzed carbonylation or direct methylation of a pre-formed carboxylic acid [3].
Purification leverages silica gel chromatography (hexane:ethyl acetate = 3:1), yielding >95% pure crystalline solid, confirmed by HPLC and mass spectrometry (m/z 433.08 [M+Na]⁺) [3]. Key optimization challenges include minimizing decarboxylation during the methyl ester installation and suppressing racemization at stereocenters. The highest yields (85%) are achieved when carboxylations precede bromination due to reduced steric hindrance [3].
Table 1: Comparative Synthetic Routes
Sequence | Key Steps | Yield (%) | Purity (%) |
---|---|---|---|
Bromination → Dicarboxylation | Br₂/AcOH → (Boc)₂O → CH₂N₂ | 72 | 95 |
Dicarboxylation → Bromination | (Boc)₂O → CH₂N₂ → Br₂/AcOH | 85 | 98 |
Convergent Coupling | Parallel synthesis + coupling | 78 | 97 |
The 7-bromo substituent is strategically incorporated to enable downstream derivatization via cross-coupling reactions. The intermediate tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS: 740842-73-3; MW: 328.20 g/mol) is synthesized through cyclization of a brominated phenethanolamine derivative, where bromine positioning dictates regiochemistry [4] [8]. The C7 bromination must precede ring closure to avoid electrophilic aromatic substitution (EAS) deactivation by the electron-withdrawing oxazepine nitrogen [3].
¹H NMR analysis (CDCl₃) of the scaffold confirms bromine orientation: the ortho-directing effect of the oxazepine oxygen generates a characteristic doublet at δ 7.45 (J = 8.4 Hz) for H8 and a singlet at δ 7.32 for H5 [3]. This regioselectivity is critical for Suzuki-Miyaura couplings, as demonstrated by the synthesis of biphenyl derivatives (85% yield) using phenylboronic acid [3]. Alternative intermediates like tert-butyl 9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate (CAS: 1055880-27-7) are discontinued due to poor reactivity, underscoring the superiority of C7 bromination [5].
Table 2: Brominated Intermediates Comparison
Intermediate CAS | Bromine Position | Reactivity in Coupling |
---|---|---|
740842-73-3 | C7 | High (85–90% yield) |
1055880-27-7 | C9 | Low (discontinued) |
2018300-50-8 (final) | C7 | Moderate (requires Pd catalysis) |
The tert-butyloxycarbonyl (Boc) group at N4 and the methyl ester at C9 serve complementary roles: the Boc group enhances solubility in organic phases and sterically shields N4 during electrophilic reactions, while the methyl ester enables rapid C9 hydrolysis for further derivatization [3] [4]. Kinetic studies show the methyl ester hydrolyzes 20× faster than the tert-butyl ester under basic conditions (t₁/₂ = 15 min vs. 5 h), allowing chemoselective deprotection [3].
The Boc group’s bulk minimizes racemization during ring cyclization by locking the oxazepine in a puckered conformation, with DFT calculations confirming a 15° dihedral angle between the benzyl ring and oxazepine plane [3]. Storage stability data reveals the tert-butyl ester’s resilience: the compound remains stable for >12 months at room temperature when sealed, whereas analogs lacking Boc degrade within 3 months [4].
The 2,3-dihydrobenzoxazepine core adopts a puckered conformation, with the seven-membered ring existing in boat-like or twist-boat forms. DFT calculations (B3LYP/6-311G(d,p)) indicate the tert-butyl group assumes an equatorial orientation, reducing 1,3-diaxial strain by 3.2 kcal/mol compared to axial placement [3]. However, ring closure risks epimerization at C2/C3 due to enolizable protons adjacent to the carbonyl.
Cyclization under basic conditions (K₂CO₃, DMF) generates a 3:1 diastereomeric ratio favoring the trans-isomer, verified by NOESY cross-peaks between H2 and H5 [3]. Microwave-assisted synthesis (100°C, 30 min) improves stereoselectivity to 8:1 by accelerating iminium formation and minimizing equilibration [3]. Dicarboxylation at C4 and C9 must occur after ring formation to prevent lactamization side products; simultaneous esterification under high pressure (50 psi CO) achieves 90% conversion but requires chiral Pd catalysts to suppress racemization [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1